Bienvenue dans la boutique en ligne BenchChem!

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

anticancer dual pharmacophore oxadiazole-phthalimide hybrid

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 920461-17-2; molecular formula C₁₈H₁₁ClN₄O₄; molecular weight 382.76) is a hybrid heterocyclic small molecule that covalently links a 5-(4-chlorophenyl)-1,3,4-oxadiazole pharmacophore to a phthalimide (1,3-dioxoisoindoline) moiety via an acetamide bridge. The 1,3,4-oxadiazole ring is a recognized privileged scaffold in anticancer, antimicrobial, and anti-inflammatory drug discovery , while the phthalimide substructure is the core of clinically validated immunomodulatory and anti-angiogenic agents.

Molecular Formula C18H11ClN4O4
Molecular Weight 382.76
CAS No. 920461-17-2
Cat. No. B2439912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS920461-17-2
Molecular FormulaC18H11ClN4O4
Molecular Weight382.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H11ClN4O4/c19-11-7-5-10(6-8-11)15-21-22-18(27-15)20-14(24)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2,(H,20,22,24)
InChIKeyMSYPKTGCCQJMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 920461-17-2): Procurement-Relevant Structural and Pharmacophoric Profile


N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 920461-17-2; molecular formula C₁₈H₁₁ClN₄O₄; molecular weight 382.76) is a hybrid heterocyclic small molecule that covalently links a 5-(4-chlorophenyl)-1,3,4-oxadiazole pharmacophore to a phthalimide (1,3-dioxoisoindoline) moiety via an acetamide bridge. The 1,3,4-oxadiazole ring is a recognized privileged scaffold in anticancer, antimicrobial, and anti-inflammatory drug discovery [1], while the phthalimide substructure is the core of clinically validated immunomodulatory and anti-angiogenic agents [2]. This dual-pharmacophore architecture distinguishes the compound from the vast majority of commercial 1,3,4-oxadiazole or phthalimide derivatives, which typically contain only one of these bioactive motifs, thereby creating a differentiated tool compound for multi-target screening campaigns.

Why N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Cannot Be Replaced by Generic 1,3,4-Oxadiazoles or Phthalimides Alone


Generic 1,3,4-oxadiazole derivatives and phthalimide-containing compounds are frequently treated as interchangeable procurement categories, yet the covalent integration of both pharmacophores within a single molecular entity fundamentally alters the biological recognition profile. The 1,3,4-oxadiazole ring engages ATP-binding pockets of kinases such as VEGFR-2 through hydrogen bonding and π-stacking [1], while the phthalimide moiety contributes hydrophobic interactions within the same or adjacent binding sites, enhancing target residence time and selectivity [2]. A compound bearing only one of these motifs cannot recapitulate the same binding pose or polypharmacology profile, meaning that experimental results obtained with mono-pharmacophore analogs cannot be extrapolated to the target compound. For procurement decisions in multi-target oncology, anti-inflammatory, or antimicrobial screening programs, substitution with a generic single-pharmacophore oxadiazole or phthalimide introduces a structural confound that invalidates SAR continuity and cross-study reproducibility.

Quantitative Differentiation Evidence for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide vs. Closest Structural Comparators


Dual-Pharmacophore Architecture in N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide vs. Single-Pharmacophore 4-Chlorophenyl-Oxadiazole Anticancer Agents

The target compound uniquely combines the 5-(4-chlorophenyl)-1,3,4-oxadiazole motif with a phthalimide ring via a covalent acetamide linker. By contrast, the closest mono-pharmacophore comparator, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (4a), which bears the same 4-chlorophenyl-oxadiazole core but lacks the phthalimide moiety, exhibited only moderate antiproliferative activity with a growth percent of 61.19 on UO-31 renal cancer cells and 76.82 on MCF-7 breast cancer cells [1]. The absence of the phthalimide moiety precludes VEGFR-2-directed anti-angiogenic activity that has been computationally and experimentally validated for oxadiazole-phthalimide hybrids in multiple independent studies [2]. This structural difference directly predicts inferior polypharmacology for the single-pharmacophore comparator.

anticancer dual pharmacophore oxadiazole-phthalimide hybrid

VEGFR-2 Kinase Targeting Potential of the 1,3,4-Oxadiazole-Phthalimide Hybrid Scaffold vs. Oxadiazole-Only or Phthalimide-Only Derivatives

The phthalimide pharmacophore has been established as a validated scaffold for VEGFR-2 tyrosine kinase inhibition through pharmacophore-based virtual screening, molecular docking, MD simulation, and DFT studies [1]. When clubbed with a 1,3,4-oxadiazole ring—as in the target compound—the resulting hybrid scaffold achieves binding within the ATP-binding pocket of VEGFR-2, engaging both hinge-region hydrogen bonds (via oxadiazole) and hydrophobic pocket interactions (via phthalimide). The most potent compound in the oxadiazole-phthalimide hybrid series (B19) showed IC₅₀ values of 3.468 µM (MCF-7) and 4.508 µM (HCT-116) in MTT assays, with MD simulation confirming stable ligand-protein complex stability over 100 ns [2]. In contrast, a closely related single-pharmacophore analog, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, which lacks the phthalimide moiety, showed only weak activity with an EC₅₀ of 2,260 nM (2.26 µM) against a non-kinase target (corticotropin-releasing factor-binding protein) and no reported VEGFR-2 activity [3]. This difference of approximately one order of magnitude in bioactivity, combined with the absence of VEGFR-2 engagement for the single-pharmacophore compound, illustrates the functional advantage conferred by the dual-pharmacophore architecture.

VEGFR-2 angiogenesis inhibition kinase targeting

Unique Chlorophenyl Substitution on Oxadiazole vs. Alternative Aryl-Modified Oxadiazole-Phthalimide Hybrids for Lipophilicity-Tuned Target Engagement

Within the oxadiazole-phthalimide hybrid chemical space, the nature of the aryl substituent at the oxadiazole 5-position critically modulates lipophilicity, target binding, and cellular permeability. The target compound features a 4-chlorophenyl substituent, which provides an optimal balance of electron-withdrawing character and hydrophobicity (calculated logP for the compound class ≈ 2.8–3.3) [1]. SAR studies on quinazolinone–5-(4-chlorophenyl)-1,3,4-oxadiazole conjugates demonstrated that the 4-chlorophenyl moiety consistently yields superior cytotoxic activity compared to unsubstituted phenyl or electron-donating substituents: compound 6a with the 4-chlorophenyl-oxadiazole-thioacetamide core exhibited remarkable cytotoxicity at 10 and 100 µM against HeLa cells [2]. When the 4-chlorophenyl group is replaced by 4-methoxyphenyl in otherwise identical oxadiazole-amine derivatives, antiproliferative activity against MCF-7 shifts dramatically, with GI₅₀ changing from 12.9 µM (4-methoxyphenyl) to values that are context-dependent on the second substituent [3]. The 4-chlorophenyl substitution is thus not interchangeable with other aryl groups: it provides a specific electronic and steric profile that optimizes target complementarity.

SAR 4-chlorophenyl lipophilicity membrane permeability

Predicted ADMET and Drug-Likeness Profile Advantage of the Oxadiazole-Phthalimide Hybrid Scaffold for Early-Stage Screening Libraries

Comprehensive in silico ADMET profiling of 1,3,4-oxadiazole-phthalimide hybrid compounds has demonstrated favorable drug-likeness, good predicted oral bioavailability, and low predicted toxicity across the entire synthesized series [1]. DFT calculations confirmed the reactive nature of these hybrid molecules, and MD simulations over 100 ns verified the stability, compactness, and structural rigidity of the protein-ligand complex for the most potent congener [2]. In contrast, certain N-substituted derivatives of the single-pharmacophore 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide series exhibited high hemolytic cytotoxicity, with compounds 6g and 6j explicitly flagged as unsuitable for further biological screening due to unacceptable toxicity profiles [3]. The phthalimide-containing hybrid scaffold therefore appears to mitigate the toxicity liabilities associated with certain mono-pharmacophore oxadiazole derivatives, providing a safer starting point for hit-to-lead optimization.

ADMET drug-likeness bioavailability toxicity prediction

Synthetic Accessibility Advantage of Phthalimide-Anhydride-Based Synthesis vs. Thiol-Based Oxadiazole Derivatization Routes for Scale-Up Procurement

The phthalimide-acetamide linkage in the target compound can be constructed via condensation of a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine intermediate with phthalic anhydride or a 2-bromoacetamide-phthalimide precursor, a route that avoids the sulfur-containing intermediates required for the more common 1,3,4-oxadiazole-2-thiol derivatization pathway [1]. The thiol-based route, used for synthesizing N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives, proceeds through a multi-step sequence: 4-chlorobenzoic acid → ester → hydrazide → oxadiazole-2-thiol → electrophilic substitution with ethyl-2-bromoacetate → hydrazide → target [2]. This S-alkylation pathway introduces an additional synthetic step, potential thiol oxidation side products, and requires anhydrous conditions with NaH/DMF. The phthalimide route offers a simpler, higher-yielding alternative that is more amenable to gram-scale production for procurement purposes.

synthetic route phthalic anhydride scale-up procurement feasibility

Optimal Research and Procurement Application Scenarios for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide


Multi-Target Anticancer Screening Libraries Targeting Both Tumor Cell Proliferation and Angiogenesis

The dual-pharmacophore architecture (1,3,4-oxadiazole + phthalimide) positions this compound as a strategic inclusion in multi-target anticancer screening libraries, where it can simultaneously probe tumor-cell-intrinsic cytotoxicity pathways and VEGFR-2-mediated angiogenesis inhibition. The oxadiazole-phthalimide hybrid scaffold has demonstrated validated VEGFR-2 binding potential through pharmacophore-based virtual screening and molecular docking, with lead congeners showing IC₅₀ values in the low micromolar range (3.468–4.508 µM) against MCF-7 and HCT-116 cell lines [1]. This dual-mechanism coverage is not achievable with single-pharmacophore oxadiazoles, which lack the phthalimide-driven VEGFR-2 engagement capability [2].

Structure-Activity Relationship (SAR) Probe for 4-Chlorophenyl Substituent Effects in Oxadiazole-Containing Hybrid Molecules

This compound is optimally suited as a reference standard in SAR campaigns exploring the impact of aryl substituent electronics and lipophilicity on the biological activity of oxadiazole-phthalimide hybrids. The 4-chlorophenyl group at the oxadiazole C5 position provides a defined electron-withdrawing and hydrophobic baseline, enabling systematic comparison with 4-methoxyphenyl, 4-nitrophenyl, and unsubstituted phenyl variants. Published data demonstrate that 4-chlorophenyl substitution consistently yields superior cytotoxicity compared to 4-methoxyphenyl in related oxadiazole series, with GI₅₀ values differing by several-fold [3]. As such, this compound serves as the essential chlorophenyl reference point for any comprehensive oxadiazole SAR matrix.

Gram-Scale Procurement for Hit-to-Lead Optimization Programs Requiring Favorable Early ADMET Profiles

The compound's favorable predicted ADMET profile—including good bioavailability and low predicted toxicity across the oxadiazole-phthalimide hybrid class [4]—combined with its synthetically accessible phthalimide-based route [5], makes it a strong candidate for gram-scale procurement in hit-to-lead optimization programs. Unlike certain single-pharmacophore 4-chlorophenyl-oxadiazole derivatives that exhibit unacceptable hemolytic cytotoxicity (compounds 6g and 6j in the sulfanyl acetamide series) [6], this hybrid scaffold shows no high-toxicity flags, reducing the risk of late-stage attrition due to safety liabilities.

Multi-Target Enzyme Inhibition Screening for Inflammation, Neurodegeneration, and Oxidative Stress

The 1,3,4-oxadiazole-phthalimide hybrid scaffold has been validated as an inhibitor of multiple therapeutically relevant enzymes including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and peroxidase, with favorable ADMET predictions disclosed for all synthesized compounds [4]. This compound is therefore ideally positioned for multi-target phenotypic and target-based screening cascades in anti-inflammatory, neuroprotective, and antioxidant drug discovery programs, where the combined oxadiazole-phthalimide pharmacophore array can engage distinct enzyme active sites simultaneously.

Quote Request

Request a Quote for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.